
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide, also known as CEAA, is a novel compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. CEAA is a small molecule that belongs to the class of acrylamides, which are known for their diverse biological activities.
科学研究应用
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been shown to have potential applications in various areas of biomedical research. One of the most promising applications is in the field of cancer therapy. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. This compound has also been shown to have anti-inflammatory and analgesic properties, which could be useful in the treatment of chronic pain and inflammatory diseases.
作用机制
The exact mechanism of action of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger cell death pathways. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. This compound has also been shown to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In animal models, this compound has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of chronic pain and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life in vivo, which could limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide. One area of interest is the development of this compound-based anticancer drugs. Further research is needed to determine the exact mechanism of action of this compound and to identify the specific enzymes and signaling pathways that are targeted by the compound. Another area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Finally, further research is needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials.
合成方法
The synthesis of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide involves the reaction of cyclohexyl isocyanate with 4-ethoxyphenylacetic acid, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained after purification by column chromatography. The yield of this compound is around 60%, and the compound is stable under normal laboratory conditions.
属性
IUPAC Name |
(E)-N-cyclohexyl-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16-11-8-14(9-12-16)10-13-17(19)18-15-6-4-3-5-7-15/h8-13,15H,2-7H2,1H3,(H,18,19)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUGFKZMCIKQSF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

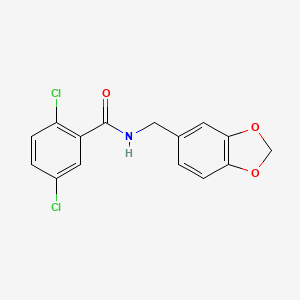
![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)
![3-ethyl 6-methyl 4-[(2-hydroxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5777741.png)
![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)
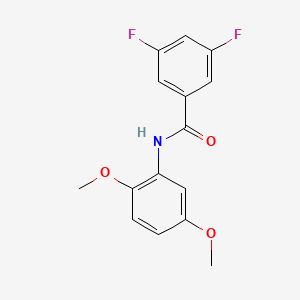
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
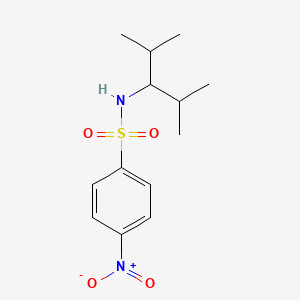
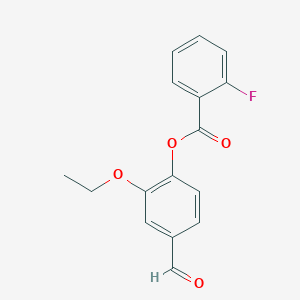
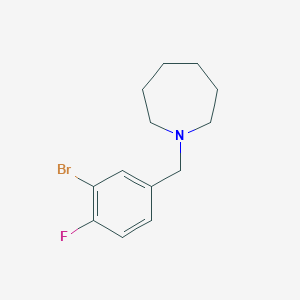
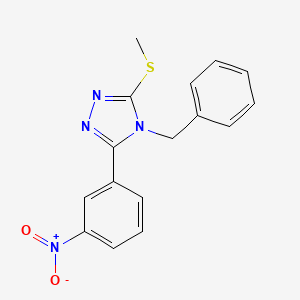

![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)